molecular formula C8H15N3 B1276554 2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine CAS No. 773052-15-6

2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine

Cat. No.: B1276554
CAS No.: 773052-15-6
M. Wt: 153.22 g/mol
InChI Key: LZVMGQKKGYOOEM-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(3,4,5-Trimethyl-1H-pyrazol-1-YL)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting a protective effect on cells . Furthermore, this compound has been found to affect cellular energy metabolism by interacting with enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific receptors or enzymes, leading to changes in their conformation and activity . For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions ultimately result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained alterations in cellular metabolism and function . These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its safety and efficacy. It has been observed that the compound exhibits dose-dependent effects, with low doses generally being well-tolerated and producing beneficial effects on cellular function . Higher doses can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within the body can influence its overall efficacy and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3,4,5-trimethylpyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • 3,5-Dimethyl-1H-pyrazole
  • 1,3,5-Trisubstituted-1H-pyrazoles

Uniqueness

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-7(2)10-11(5-4-9)8(6)3/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVMGQKKGYOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424622
Record name SBB010340
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773052-15-6
Record name SBB010340
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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